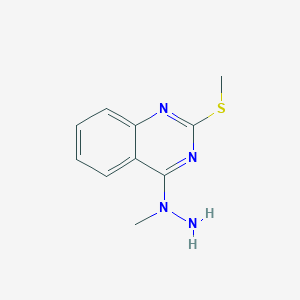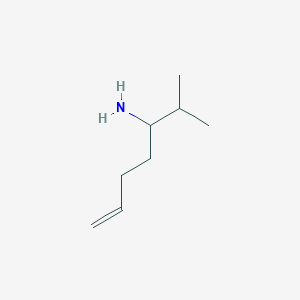
2-Methylhept-6-en-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylhept-6-en-3-amine, also known as 1-isopropyl-4-pentenylamine, is a chemical compound with the molecular formula C8H17N . It is available in two forms: a liquid form and a solid form when combined with hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . When combined with hydrochloride, it forms a solid . .Wirkmechanismus
The exact mechanism of action of 2-Methylhept-6-en-3-amine is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms such as bacteria and fungi. It may also act by disrupting the cell membrane of these microorganisms, leading to their death.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. It has also been found to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Methylhept-6-en-3-amine in lab experiments is its versatility. It can be used in the synthesis of various organic compounds, making it a useful reagent in organic chemistry. It also has antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. However, one of the limitations of using this compound is its toxicity. It can be hazardous if not handled properly, and caution should be exercised when working with this compound.
Zukünftige Richtungen
There are various future directions for the use of 2-Methylhept-6-en-3-amine in scientific research. One potential direction is the development of new drugs based on its antimicrobial and antifungal properties. It may also be useful in the development of new anti-inflammatory drugs. In addition, further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Conclusion:
This compound is a chemical compound that has various applications in scientific research. It is widely used in the synthesis of various organic compounds and has antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs. However, caution should be exercised when working with this compound due to its toxicity. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 2-Methylhept-6-en-3-amine can be achieved by using various methods. One of the most common methods is the reductive amination of 2-Methylhept-6-en-3-one. This method involves the reaction of 2-Methylhept-6-en-3-one with an amine in the presence of a reducing agent such as sodium borohydride. The reaction results in the formation of this compound.
Wissenschaftliche Forschungsanwendungen
2-Methylhept-6-en-3-amine has various applications in scientific research. It is widely used in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. It is also used as a reagent in organic synthesis reactions. In addition, it has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new drugs.
Eigenschaften
IUPAC Name |
2-methylhept-6-en-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-4-5-6-8(9)7(2)3/h4,7-8H,1,5-6,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJCSSJMGQHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

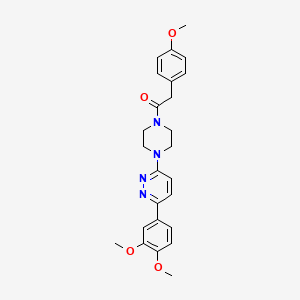
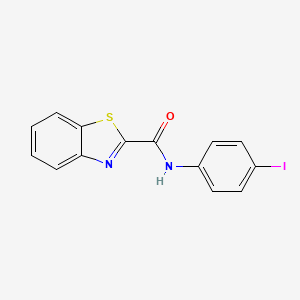
![3,4-difluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2949819.png)
![1-Diethoxyphosphinothioyl-2-[3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B2949820.png)
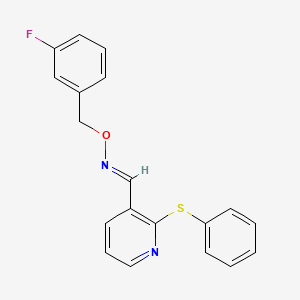
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxybenzamide](/img/structure/B2949822.png)


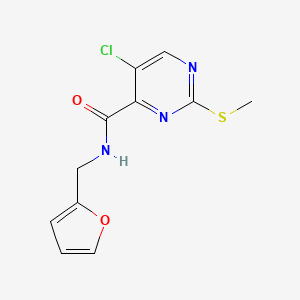

![6-Bromospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/no-structure.png)


